molecular formula C10H21NO B1621652 N-ethyloctanamide CAS No. 54007-35-1

N-ethyloctanamide

Cat. No.: B1621652
CAS No.: 54007-35-1
M. Wt: 171.28 g/mol
InChI Key: NUZLFHKAOQSBJG-UHFFFAOYSA-N
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Description

N-Ethyloctanamide is a secondary amide derived from octanoic acid, where the amide nitrogen is substituted with an ethyl group. Its structure comprises an octanoyl backbone (CH₃(CH₂)₆CO−) linked to an ethylamine moiety (NHCH₂CH₃). Secondary amides like this compound typically exhibit moderate polarity, tunable solubility in organic solvents, and applications in pharmaceuticals, agrochemicals, and polymer science. The ethyl substituent introduces steric and electronic effects that influence reactivity and physical characteristics compared to primary amides or N,N-dialkyl derivatives.

Properties

CAS No.

54007-35-1

Molecular Formula

C10H21NO

Molecular Weight

171.28 g/mol

IUPAC Name

N-ethyloctanamide

InChI

InChI=1S/C10H21NO/c1-3-5-6-7-8-9-10(12)11-4-2/h3-9H2,1-2H3,(H,11,12)

InChI Key

NUZLFHKAOQSBJG-UHFFFAOYSA-N

SMILES

CCCCCCCC(=O)NCC

Canonical SMILES

CCCCCCCC(=O)NCC

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

N,N-Dimethyloctanamide

  • Structure: Features two methyl groups on the amide nitrogen (CAS 1118-92-9; C₁₀H₂₁NO) .
  • Properties: Solubility: Higher lipophilicity than primary amides due to reduced hydrogen-bonding capacity. Applications: Used as a solvent or intermediate in organic synthesis.
  • Comparison : N-Ethyloctanamide’s single ethyl group may offer intermediate steric hindrance between N,N-dimethyloctanamide (less hindered) and bulkier N,N-dialkyl derivatives. This could influence reaction kinetics in nucleophilic substitutions or catalytic processes.

N-Hydroxyoctanamide

  • Structure : Contains a hydroxyl group on the amide nitrogen (CAS 7377-03-9) .
  • Properties :
    • Reactivity : The hydroxyl group enables hydrogen bonding and participation in redox reactions.
    • Acidity : Increased acidity (pKa ~8–10) compared to alkyl-substituted amides due to resonance stabilization of the deprotonated form.
  • Comparison : Unlike this compound, the hydroxyl substituent enhances solubility in polar solvents (e.g., water or alcohols) but reduces stability under acidic conditions.

N,N-Diethylacetamide

  • Structure: A shorter-chain analog with two ethyl groups on the amide nitrogen (CAS 685-91-6; C₆H₁₃NO) .
  • Properties :
    • Boiling Point : Lower boiling point (~200°C) compared to longer-chain amides like this compound (predicted higher due to increased van der Waals interactions).
    • Applications : Used as a solvent in polymer processing and drug formulation.
  • Comparison : The shorter acyl chain in N,N-diethylacetamide reduces molecular weight and lipophilicity relative to this compound, impacting membrane permeability in biological systems.

2-Chloro-N-methylacetamide

  • Structure: Chlorine substituent on the α-carbon (CAS 686-06-0; C₃H₆ClNO) .
  • Properties: Reactivity: The electron-withdrawing chlorine atom increases electrophilicity at the carbonyl carbon, enhancing susceptibility to nucleophilic attack. Toxicity: Potential irritant due to reactive halogen content.
  • Comparison : this compound lacks electron-withdrawing groups, rendering it less reactive but more stable under basic conditions.

Data Tables

Table 1: Structural and Physical Properties of Selected Amides

Compound CAS Molecular Formula Substituents Molecular Weight (g/mol) Key Properties
This compound C₁₀H₂₁NO Ethyl (N) 171.28 (calculated) Moderate polarity, high lipophilicity
N,N-Dimethyloctanamide 1118-92-9 C₁₀H₂₁NO Dimethyl (N) 171.28 Low hazard, organic solvent
N-Hydroxyoctanamide 7377-03-9 C₈H₁₇NO₂ Hydroxyl (N) 159.23 Hydrogen-bonding, redox-active
N,N-Diethylacetamide 685-91-6 C₆H₁₃NO Diethyl (N), Acetamide 115.18 Low boiling point, solvent
2-Chloro-N-methylacetamide 686-06-0 C₃H₆ClNO Chloro (α-C), Methyl (N) 107.55 Electrophilic, reactive

Key Research Findings

Substituent Effects :

  • Alkyl groups (e.g., ethyl or methyl) enhance lipophilicity and reduce water solubility. This compound’s ethyl group balances steric effects and solubility better than bulkier N,N-dialkyl analogs .
  • Electron-withdrawing groups (e.g., Cl in 2-chloro-N-methylacetamide) increase reactivity but compromise stability .

N,N-Dimethyloctanamide’s safety profile makes it suitable for industrial-scale synthesis .

Synthetic Relevance: Secondary amides are typically synthesized via acylation of primary amines (e.g., ethylamine + octanoyl chloride), contrasting with thioamide routes (e.g., thiobenzimidazolones in ) .

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